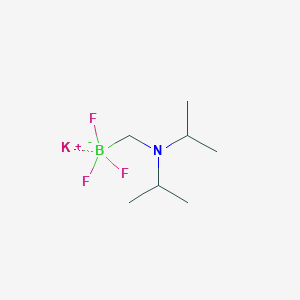
Palladium(ii)hexafluoroacetylacetonate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
Palladium(ii)hexafluoroacetylacetonate is typically synthesized through the reaction of palladium(II) chloride with hexafluoroacetylacetone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization to remove impurities .
化学反応の分析
Types of Reactions
Palladium(ii)hexafluoroacetylacetonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form palladium metal or lower oxidation state compounds.
Substitution: Ligand exchange reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like oxygen or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield palladium metal, while oxidation reactions may produce palladium(IV) compounds .
科学的研究の応用
Palladium(ii)hexafluoroacetylacetonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its unique chemical properties
Medicine: Explored for its potential use in cancer treatment and other medical applications
Industry: Utilized in the production of electronic components and as a precursor for the deposition of palladium films in microelectronics
作用機序
The mechanism by which palladium(ii)hexafluoroacetylacetonate exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates various chemical transformations, such as bond formation and cleavage, which are essential for its catalytic activity . The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
Palladium(ii)acetylacetonate: Similar structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Palladium(ii)trifluoroacetate: Contains trifluoroacetate ligands instead of hexafluoroacetylacetonate.
Copper(ii)hexafluoroacetylacetonate: Similar structure but with copper instead of palladium.
Uniqueness
Palladium(ii)hexafluoroacetylacetonate is unique due to the presence of hexafluoroacetylacetonate ligands, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it a valuable compound in various applications .
特性
IUPAC Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;palladium(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5HF6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXMXENXRHYOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12O4Pd | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278409 | |
| Record name | Bis(hexafluoroacetylacetonato)palladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64916-48-9 | |
| Record name | Bis(hexafluoroacetylacetonato)palladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64916-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(hexafluoroacetylacetonato)palladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazin-6-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B8205149.png)









![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B8205221.png)
![sodium;4-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]naphthalene-1-sulfonate](/img/structure/B8205227.png)

